molecular formula C16H16N2O3S B11805984 4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

Cat. No.: B11805984
M. Wt: 316.4 g/mol
InChI Key: FLXDXZUUMWTIDS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or alcohol groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like oncology or neurology.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and molecular targets are often the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:

  • 4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamine
  • 1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

What sets 4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione apart is its specific substitution pattern and the presence of both methoxy and methylthio groups. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione

InChI

InChI=1S/C16H16N2O3S/c1-18-15(20)11-8-12(19)17-14(13(11)16(18)22-3)9-4-6-10(21-2)7-5-9/h4-8,16H,1-3H3,(H,17,19)

InChI Key

FLXDXZUUMWTIDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=C(C=C3)OC)SC

Origin of Product

United States

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